2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
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Overview
Description
2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[4-(4-PYRIDYLMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of 2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[4-(4-PYRIDYLMETHYL)PHENYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[4-(4-PYRIDYLMETHYL)PHENYL]ACETAMIDE has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: It has been investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific electronic and photophysical properties .
Mechanism of Action
The mechanism of action of 2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[4-(4-PYRIDYLMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[4-(4-PYRIDYLMETHYL)PHENYL]ACETAMIDE include other triazole derivatives, such as:
1,2,3-Triazole derivatives: Known for their broad range of biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazole derivatives: Often used in medicinal chemistry for their potential therapeutic effects.
Benzotriazole derivatives: Commonly used in corrosion inhibitors and other industrial applications. The uniqueness of 2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[4-(4-PYRIDYLMETHYL)PHENYL]ACETAMIDE lies in its specific structure, which combines the triazole ring with phenyl and pyridyl groups, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C22H19N5OS |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N5OS/c28-21(15-29-22-24-16-27(26-22)20-4-2-1-3-5-20)25-19-8-6-17(7-9-19)14-18-10-12-23-13-11-18/h1-13,16H,14-15H2,(H,25,28) |
InChI Key |
LVLGEKOFXMEVTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
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